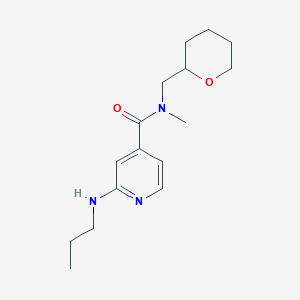![molecular formula C13H19N3 B7554937 N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine, also known as PPCA, is a chemical compound that has been studied extensively for its potential therapeutic applications. PPCA belongs to the class of cyclopropane-containing molecules, which have been shown to exhibit a range of biological activities.
作用机制
The mechanism of action of N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine involves its interaction with the dopamine transporter (DAT). This compound has been shown to bind to DAT and inhibit the uptake of dopamine into the presynaptic neuron. This inhibition of dopamine uptake leads to an increase in extracellular dopamine levels, which can have a range of effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on dopamine levels in the brain. This compound has been shown to increase dopamine levels in the striatum, which is a brain region that is involved in motor control and reward processing. This increase in dopamine levels can lead to improved motor function and increased motivation.
实验室实验的优点和局限性
One advantage of using N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine in lab experiments is its specificity for the dopamine transporter. This compound has been shown to selectively inhibit the uptake of dopamine by DAT, without affecting other neurotransmitter transporters. This specificity can be useful for studying the role of dopamine in various biological processes.
One limitation of using this compound in lab experiments is its relatively low yield in the synthesis process. This low yield can make it difficult to obtain large quantities of this compound for use in experiments.
未来方向
There are several future directions for research on N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine. One area of research could focus on its potential therapeutic applications for neurological disorders, such as Parkinson's disease and ADHD. Another area of research could focus on the development of more efficient synthesis methods for this compound, which could increase its availability for use in experiments. Additionally, further studies could investigate the effects of this compound on other neurotransmitter systems, which could provide insights into its broader biological effects.
合成方法
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-bromopyridine with sodium hydride to form 3-pyridylmethylsodium. This intermediate is then reacted with N-(2-bromoethyl)pyrrolidine to form the desired product, this compound. The yield of this reaction is typically around 50%.
科学研究应用
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate the activity of the dopamine transporter (DAT). This compound has been shown to inhibit the uptake of dopamine by DAT, which could lead to increased levels of dopamine in the brain. This increase in dopamine levels could potentially be beneficial for the treatment of certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-8-16(7-1)13-6-3-11(10-15-13)9-14-12-4-5-12/h3,6,10,12,14H,1-2,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJUANGNPZFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CNC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)


![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)